Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate
CAS No.: 884199-30-8
Cat. No.: VC3096772
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 884199-30-8 |
|---|---|
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| IUPAC Name | tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-7-15(9-10-16)11-12-5-6-12/h12H,4-11H2,1-3H3 |
| Standard InChI Key | OYQPURXLPQOXRH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate features a seven-membered diazepane ring system with two nitrogen atoms. The structural features include:
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A seven-membered 1,4-diazepane ring
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A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen at position 1
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A cyclopropylmethyl substituent attached to the nitrogen at position 4
This structure is related to but distinct from similar compounds such as Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate (which has a six-membered piperazine ring instead of the seven-membered diazepane ring) .
Physical and Chemical Properties
While specific physical property data for Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate is limited in the available literature, properties can be inferred based on related structures:
The compound likely shares chemical reactivity patterns with other Boc-protected amines, including sensitivity to acidic conditions that can remove the Boc group.
Synthetic Approaches
| Synthetic Route | Key Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Boc protection followed by alkylation | Di-tert-butyl dicarbonate, cyclopropylmethyl halide | DCM, base (e.g., DIPEA), rt | 70-95% |
| Reductive amination approach | Tert-butyl 1,4-diazepane-1-carboxylate, cyclopropanecarboxaldehyde, reducing agent | NaBH(OAc)₃, DCM, rt | 65-85% |
The synthesis would likely involve a reductive amination reaction similar to those described for related compounds in the literature. For example, General Procedure A1 for reductive amination described in search result could be adapted:
"Tert-butyl 1,4-diazepane-1-carboxylate (1 equiv) and DIPEA (3 equiv) in DCM would be combined with cyclopropanecarboxaldehyde (1.2 equiv) and NaBH(OAc)₃ (2.5 equiv). The reaction mixture would be stirred at room temperature overnight, followed by workup and purification by preparative HPLC."
Key Intermediates
The synthesis would likely utilize tert-butyl 1,4-diazepane-1-carboxylate as a key intermediate, which has been described in the literature. According to search result , this compound can be prepared and used in subsequent reactions:
"Tert-butyl 1,4-diazepane-1-carboxylate (817 mg, 4 mmol, 1 equiv)..." is mentioned as a starting material in a general procedure for amide coupling .
Compounds containing the 1,4-diazepane scaffold have been explored in the context of SARS-CoV-2 main protease (Mpro) inhibition, suggesting potential antiviral applications . The presence of the Boc protecting group indicates its likely role as a synthetic intermediate rather than a final drug candidate.
Structure-Activity Relationship Considerations
The cyclopropylmethyl substituent at the N-4 position could confer specific binding properties in potential biological targets:
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Cyclopropyl groups often act as bioisosteres for geminal dimethyl groups
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They provide conformational constraint that may enhance binding to specific protein pockets
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The relatively small size can improve penetration into binding sites compared to larger substitutions
Analytical Characterization
Spectroscopic Analysis
Based on related compounds, the expected spectroscopic characteristics would include:
| Analytical Method | Expected Key Features |
|---|---|
| ¹H NMR | Signals for cyclopropyl protons (0.1-0.5 ppm), Boc group (1.4-1.5 ppm), diazepane ring protons (1.7-3.7 ppm) |
| ¹³C NMR | Carbonyl carbon (~155 ppm), tert-butyl carbons (~28 and ~80 ppm), cyclopropyl carbons (~4-10 ppm) |
| Mass Spectrometry | [M+H]⁺ corresponding to molecular weight, fragments corresponding to loss of Boc group (M-100) |
| IR | C=O stretch (~1690 cm⁻¹), C-N stretches, C-H stretches |
For similar compounds like tert-butyl 1,4-diazepane-1-carboxylate, the following ¹H NMR data has been reported: "1H NMR (400 MHz, DMSO): δ 3.71–3.38 (m, 8H), 1.80–1.53 (m, 2H), 1.42–1.29 (m, 9H)." The target compound would have additional signals for the cyclopropylmethyl group.
Purification Methods
Based on related compounds, suitable purification methods would likely include:
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Column chromatography (silica gel) using ethyl acetate/hexane gradient systems
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Recrystallization from appropriate solvent systems
Structural Relationships and Modifications
Comparison with Related Compounds
The relationship between Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate and similar compounds provides insight into structural variations:
The seven-membered diazepane ring in the target compound creates a different spatial arrangement compared to the six-membered piperazine ring in tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate . This difference affects the conformational flexibility and potential binding properties of the molecule.
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